2-Oxazolidinone,4-ethenyl-3-(1-methylethyl)-(9CI)
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Overview
Description
4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an ethenylating agent under controlled conditions. One common method is the reaction of 4-isopropyloxazolidin-2-one with vinyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents at the ethenyl position .
Scientific Research Applications
4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a protein synthesis inhibitor by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone derivatives, which are known for their antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
4-Isopropyloxazolidin-2-one: A closely related compound with similar structural features but without the ethenyl group.
3-Ethenyl-4-methyl-1,3-oxazolidin-2-one: Another oxazolidinone derivative with a different substitution pattern.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-7-5-11-8(10)9(7)6(2)3/h4,6-7H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTFCPOGQLDLDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(COC1=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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